

Spectroscopic Analysis of Pentafluoroethane (HFC-125): A Technical Guide

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Compound of Interest		
Compound Name:	Pentafluoroethane	
Cat. No.:	B1204445	Get Quote

Introduction

Pentafluoroethane (CF3CF2H), also known as HFC-125, is a hydrofluorocarbon (HFC) with the chemical formula C2HF5.[1] It is a colorless, non-flammable gas at standard conditions.[1] [2] Due to its properties, pentafluoroethane is widely used as a refrigerant, often as a component in blends like R-410A, and as a fire suppression agent in clean agent systems.[1][3] [4] Unlike chlorofluorocarbons (CFCs), it has no ozone depletion potential; however, it is a potent greenhouse gas.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification in atmospheric monitoring, and for quality control in its various applications. This guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for pentafluoroethane, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and its functional groups.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy



The infrared spectrum of **pentafluoroethane**, a gas at room temperature, is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

Methodology:

- Background Spectrum Acquisition: A background spectrum is first collected. This is done by filling the gas cell with a non-absorbing gas, such as dry nitrogen, or by evacuating the cell.
 [5] This step is crucial to account for the absorbance of the instrument optics, atmospheric gases (like CO2 and H2O), and the gas cell windows, thereby providing a stable baseline.
- Sample Introduction: The **pentafluoroethane** gas sample is then introduced into the gas cell at a controlled temperature and pressure.[6][7] For quantitative analysis, the path length of the gas cell is also a critical parameter. "White" cells, which use mirrors to pass the IR beam through the sample multiple times, can be used to achieve longer effective path lengths for detecting low concentrations.[5]
- Data Acquisition: The FT-IR spectrometer passes an infrared beam through the sample. The
 instrument's interferometer modulates the infrared radiation, and the resulting interferogram
 is detected.[5]
- Data Processing: A mathematical process called a Fourier transform is applied to the
 interferogram to convert it into a frequency-domain spectrum, which shows absorbance or
 transmittance as a function of wavenumber (cm⁻¹).[5] The sample spectrum is then ratioed
 against the background spectrum to produce the final absorbance or transmittance spectrum
 of the sample.

Instrumentation Example:

- Spectrometer: Bruker IFS66V FT-IR spectrometer[7]
- Detector: Mercury Cadmium Telluride (MCT) detector[7]
- Beamsplitter: Potassium Bromide (KBr)[6]
- Cell: Multipass gas cell[6]
- Resolution: Typically 0.5 cm⁻¹ to 2 cm⁻¹ for gas-phase measurements[5][7][8]





Data Presentation: Vibrational Frequencies

Pentafluoroethane has 18 fundamental vibrational modes. The table below summarizes the experimentally observed and calculated vibrational frequencies.

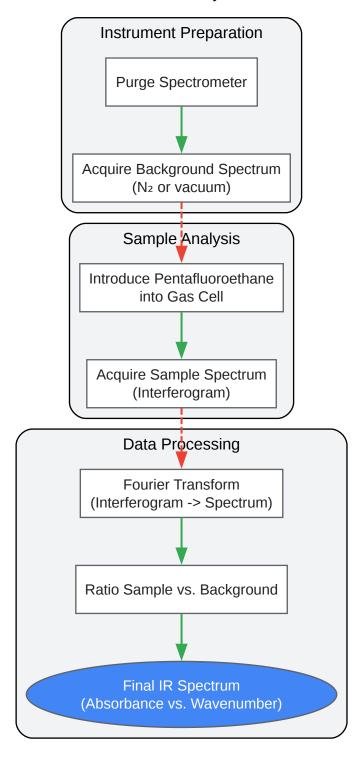


Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3002	Weak	C-H stretch	[9]
1392	Medium	C-H bend	[9]
1358	Medium	C-H bend	[9]
1310	Strong	CF₃ asymmetric stretch	[9]
1225	Very Strong	CF₃ asymmetric stretch	[9]
1199	Strong	CF₃ symmetric stretch	[9]
1146	Strong	CF ₂ asymmetric stretch	[9]
1142	Strong	CF ₂ symmetric stretch	[9]
868	Weak	C-C stretch	[9]
727	Medium	CF2 wag	[9]
592	Weak	CF₃ asymmetric bend	[9]
578	Medium	CF ₂ scissors	[9]
523	Weak	CF₃ symmetric bend	[9]
420	Very Weak	CF₃ rock	[9]
364	Very Weak	CF₃ rock	[9]
250	Very Weak	CF₂ wag	[9]
208	Very Weak	CF2 twist	[9]
75	Very Weak	Torsion	[9]

Visualization: IR Spectroscopy Workflow



Gas-Phase FT-IR Analysis Workflow



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Gas-Phase FT-IR Analysis Workflow



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure. It provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds like **pentafluoroethane**, ¹⁹F NMR is particularly informative due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus.

Experimental Protocol: NMR Sample Preparation

Given that **pentafluoroethane** is a gas at room temperature (boiling point: -48.5 °C), special care must be taken during sample preparation for solution-state NMR.[1][11] The analysis is typically performed at low temperatures.

Methodology:

- Solvent Selection: A suitable deuterated solvent that remains liquid at low temperatures is chosen. Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices. The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent peaks in the ¹H NMR spectrum.
- Sample Condensation: A known amount of the deuterated solvent (typically 0.6-0.7 mL) is added to a high-quality NMR tube.[12] The tube is then cooled in a cold bath (e.g., dry ice/acetone). Pentafluoroethane gas is carefully bubbled through the cold solvent or condensed directly into the tube until the desired concentration is reached.
- Sealing: The NMR tube must be securely sealed to prevent the sample from evaporating as
 it warms up to the spectrometer's probe temperature. Flame-sealing may be necessary for
 extended or high-temperature experiments, but for low-temperature work, a high-quality cap
 is often sufficient.
- Analysis: The prepared sample is then transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature.

Data Presentation: NMR Spectral Data



The structure of **pentafluoroethane** (CF₃-CHF₂) gives rise to distinct signals in 1 H, 13 C, and 19 F NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J).

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (JHF) Hz	Assignment
~ 5.8 - 6.4	Triplet of Quartets (tq)	~ 45-55 Hz (² JHF), ~ 5-7 Hz (³ JHF)	-CHF ₂

The single proton is split into a triplet by the two geminal fluorine atoms and into a quartet by the three vicinal fluorine atoms.

¹⁹F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant	Assignment
~ -86	Doublet (d)	³JFF ≈ 8 Hz	-CF ₃
~ -135	Quartet of Doublets (qd)	² JFH ≈ 45-55 Hz, ³ JFF ≈ 8 Hz	-CHF2

The -CF₃ fluorines are split into a doublet by the single proton on the adjacent carbon. The -CHF₂ fluorines are split into a quartet by the three fluorines on the adjacent carbon and further into a doublet by the geminal proton.

¹³C NMR Data



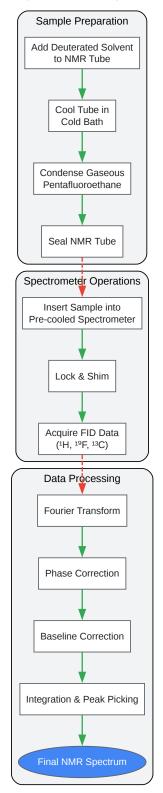
Chemical Shift (δ)	Multiplicity	Coupling Constant (JCF) Hz	Assignment
~ 118	Quartet of Triplets (qt)	¹JCF ≈ 280-290 Hz, ²JCF ≈ 35-45 Hz	-CF₃
~ 110	Triplet of Quartets (tq)	¹JCF ≈ 240-250 Hz, ²JCF ≈ 30-40 Hz	-CHF2

Each carbon is split by the fluorine atoms directly attached to it (¹J) and by the fluorine atoms on the adjacent carbon (²J).

Visualization: NMR Analysis Workflow & Structural Correlation



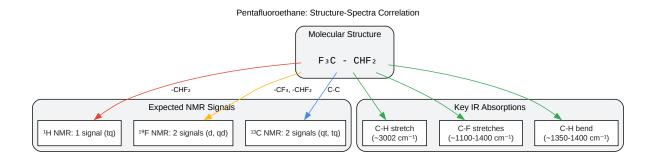
Low-Temperature NMR Analysis Workflow



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Pentafluoroethane: Structure-Spectra Correlation

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